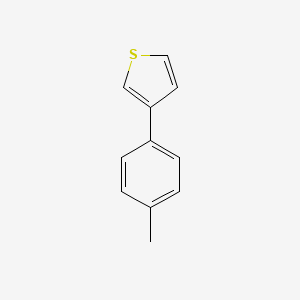

3-(4-Methylphenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

3-(4-methylphenyl)thiophene |

InChI |

InChI=1S/C11H10S/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8H,1H3 |

InChI Key |

HNCPAJPMBWXHEH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CSC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 4 Methylphenyl Thiophene

Cross-Coupling Reaction Approaches

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several palladium- and copper-catalyzed methods have been successfully employed for the synthesis of 3-arylthiophenes like 3-(4-methylphenyl)thiophene.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Thiophene (B33073) Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. uwindsor.ca This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, this would involve the reaction of a 3-halothiophene (e.g., 3-bromothiophene) with 4-methylphenylboronic acid. nih.gov

The general reaction scheme is as follows:

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. libretexts.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like (2-biphenyl)di-t-butylphosphine (JohnPhos) are commonly used. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a suitable solvent system. libretexts.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various 3-arylthiophenes. uwindsor.cacmu.edu For example, the coupling of 3-bromothiophene (B43185) with arylboronic acids has been shown to proceed in good yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| Pd(OAc)₂ / JohnPhos | K₃PO₄ | Tetrahydrofuran (B95107) / H₂O | 60 °C | Good nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Dimethylformamide (DMF) | Optimal | - |

Direct Arylation Polymerization (DArP) Protocols

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for the synthesis of conjugated polymers. rsc.orgrsc.org This method avoids the pre-functionalization of one of the coupling partners, typically the organometallic reagent, by directly activating a C-H bond. In the context of poly(3-arylthiophene)s, DArP can be used to polymerize monomers like this compound.

While DArP is primarily a polymerization technique, the underlying C-H activation and arylation principles are relevant to the synthesis of the monomer itself. The polymerization of 3-(4-octylphenyl)thiophene using iron(III) chloride (FeCl₃) has been shown to be regioselective. acs.org This suggests that direct arylation methods can be controlled to achieve specific substitution patterns on the thiophene ring.

Recent advancements in DArP have led to the development of protocols that can produce high-quality polymers under mild conditions, sometimes even at room temperature. rsc.orgacs.org These methods often utilize palladium catalysts in conjunction with specific ligands and additives to control the regioselectivity of the C-H activation. rsc.org

Room-Temperature Direct β-Arylation of Thiophenes

A significant advancement in the synthesis of 3-arylthiophenes is the development of direct β-arylation methods that can be performed at room temperature. researchgate.netnih.gov This approach avoids the need for high temperatures, which can be detrimental to sensitive functional groups. nih.gov The reaction involves the direct coupling of a thiophene with an aryl iodide in the presence of a palladium catalyst. researchgate.netnih.gov

This methodology is notable for its operational simplicity, as it does not require the pre-functionalization of the thiophene starting material and is often insensitive to air and moisture. researchgate.netnih.gov High regioselectivity for the β-position (C3) of the thiophene ring is often observed. acs.orgnih.gov Mechanistic studies suggest that this process may proceed through a concerted carbopalladation/base-assisted anti-elimination pathway, akin to a Heck-type reaction. researchgate.net

Table 2: Conditions for Room-Temperature Direct β-Arylation

| Catalyst | Additive | Solvent | Temperature | Regioselectivity (C3/C2) |

| Pd₂(dba)₃ | Ag₂CO₃ | Hexafluoroisopropanol (HFIP) | Room Temperature | >99:1 acs.orgnih.gov |

In some cases, a bromide directing group on the thiophene can enhance the reactivity of the β-C-H bond, facilitating the arylation. researchgate.net

Copper(I)-Catalyzed Multicomponent Reactions for Substituted Thiophenes

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step. mdpi.com Copper(I)-catalyzed MCRs have been developed for the synthesis of fully substituted thiophenes. nih.govacs.org These reactions can simultaneously form multiple carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

One such approach involves the copper(I)-catalyzed reaction of terminal alkynes, N-sulfonyl azides, and triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates. acs.org This process allows for the creation of highly functionalized thiophenes with a wide diversity of substituents in a one-pot manner. nih.govacs.org The mechanism is believed to involve the in situ generation of reactive ketenimine intermediates. elsevierpure.com While not a direct synthesis of this compound itself, this methodology highlights the potential of copper catalysis in constructing the thiophene core with various substitution patterns.

Thienannulation and Cyclization Strategies

In addition to cross-coupling methods, the synthesis of thiophene derivatives can be achieved through the construction of the thiophene ring itself via cyclization reactions.

Dieckmann Type Cyclization in Thienothiophene Synthesis

The Dieckmann cyclization is an intramolecular condensation of a diester that is used to form cyclic β-keto esters. This reaction has been applied to the synthesis of thieno[2,3-b]thiophenes, which are fused thiophene ring systems. tandfonline.comtandfonline.com The synthesis of 3,4-bis(4'-methylphenyl)thieno[2,3-b]thiophene, a related structure, has been achieved through a sequence involving a Dieckmann-type cyclization. tandfonline.comtandfonline.comresearchgate.net

The general strategy involves the preparation of a suitable ketene (B1206846) dithioacetal precursor, which then undergoes an intramolecular cyclization upon treatment with a base like sodium ethoxide. tandfonline.com This is followed by hydrolysis and decarboxylation to yield the final thienothiophene product. tandfonline.comtandfonline.comresearchgate.net While this specific example leads to a more complex fused system, the underlying principle of forming a thiophene ring through cyclization of an appropriate acyclic precursor is a valid synthetic strategy. This type of cyclization has also been used in the synthesis of other fused thiophene systems, such as thieno[2,3-b]pyrrol-3(6H)-ones. sci-hub.se

Precursor-Based Synthesis Pathways

The synthesis of this compound often relies on the coupling of two key precursor molecules: a thiophene derivative and a p-tolyl derivative. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene-boronic acid or its ester and a halogenated p-tolyl compound, or vice versa.

One plausible pathway involves the reaction of 3-thiopheneboronic acid with a 4-halotoluene (e.g., 4-bromotoluene (B49008) or 4-iodotoluene). The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov

Alternatively, the complementary approach can be employed, utilizing p-tolylboronic acid and a 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene). This flexibility allows for the selection of the most readily available or cost-effective precursors. The general reaction scheme is illustrated below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Route A: 3-Thiopheneboronic acid and 4-Halotoluene

Thiophene-3-B(OH)₂ + X-C₆H₄-CH₃ --(Pd Catalyst, Base)--> C₁₁H₁₀S

Route B: 3-Halothiophene and p-Tolylboronic acid

C₄H₃S-X + HO₂B-C₆H₄-CH₃ --(Pd Catalyst, Base)--> C₁₁H₁₀S

(Where X = Br, I)

Detailed research findings indicate that the efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.

| Parameter | Route A: Thiophene-3-boronic acid | Route B: 3-Bromothiophene |

| Thiophene Precursor | 3-Thiopheneboronic acid | 3-Bromothiophene |

| p-Tolyl Precursor | 4-Iodotoluene | p-Tolylboronic acid |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Base | K₃PO₄ | Na₂CO₃ |

| Solvent | Toluene | Toluene/Water |

| Typical Yield | ~85% nih.gov | High |

| Reference | nih.gov |

Regioselective Synthesis Methods

Achieving the desired 3-substituted pattern on the thiophene ring necessitates regioselective synthesis methods. Direct electrophilic substitution on an unsubstituted thiophene ring typically yields a mixture of 2- and 3-substituted products, with the 2-isomer being the major product. Therefore, strategies to control the regioselectivity are crucial for the specific synthesis of the 3-aryl isomer.

One powerful technique involves the use of directing groups. A functional group can be temporarily installed on the thiophene ring to direct subsequent substitution to a specific position. For instance, a removable directing group at the 2-position can force arylation to occur at the 3-position. After the desired C-C bond formation, the directing group is removed. Recent studies have highlighted the use of pH-sensitive directing groups, which can be 'switched' on or off to control different C-H activation pathways, providing access to specific isomers like 2,3,4-substituted thiophenes. acs.org

Another significant regioselective method is based on directed ortho-metalation (DoM). This involves the deprotonation of a specific C-H bond by a strong base, such as an organolithium reagent, facilitated by a directing metalating group (DMG). For thiophenes, a common strategy is to use a DMG at the 2-position, which directs lithiation to the 3-position. The resulting 3-lithiated thiophene can then react with an appropriate electrophile. However, for the synthesis of this compound, a more direct approach involves the carefully controlled sequential lithiation of the thiophene ring itself. mdpi.com

For example, starting from thiophene, a series of chemo- and regioselective direct lithiation reactions can be performed. While this method can be complex, it offers precise control over the substitution pattern. mdpi.com A general representation of a regioselective approach is the halogenation of a 3-substituted thiophene precursor at a specific position, which can then undergo cross-coupling. For instance, direct bromination of 3-(p-tolyl)thiophene-2-carboxylic acid with N-Bromosuccinimide (NBS) can lead to a mixture of isomers, underscoring the need for more refined regioselective techniques.

| Method | Description | Key Reagents | Advantages | Reference |

| Directing Groups | A functional group is used to guide substitution to the 3-position. | pH-sensitive directing groups | High regioselectivity, access to complex substitution patterns. | acs.org |

| Directed ortho-Metalation (DoM) | A directing group facilitates deprotonation at an adjacent position. | n-BuLi, directing group | Precise control of substitution. | |

| Sequential Lithiation | Stepwise deprotonation and functionalization of the thiophene ring. | n-BuLi, electrophiles | Builds complex thiophenes from simple precursors. | mdpi.com |

Reaction Mechanisms and Mechanistic Investigations

Palladium-Catalyzed C-H Activation and Arylation Mechanisms

Palladium-catalyzed direct C-H arylation has become a prominent method for synthesizing arylated thiophenes. acs.org The mechanism of these reactions often involves a C-H activation step, which can proceed through different pathways. One proposed mechanism is a Heck-type pathway. acs.org Kinetic evidence supports this pathway in the direct β-arylation of thiophenes. acs.org

Another key mechanistic aspect is the nature of the palladium catalyst itself. The use of [Pd(NHC)(cinnamyl)Cl] pre-catalysts, where NHC is an N-heterocyclic carbene, has been investigated for the direct arylation of heterocycles. acs.org Among these, [Pd(SIPr)(cinnamyl)Cl] has proven to be a highly efficient promoter for the C-H functionalization of sulfur-containing heterocycles at very low catalyst loadings, ranging from 0.01 to 0.1 mol%. acs.org

The catalytic cycle is generally understood to involve several key steps:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(Ar)(X).

C-H Activation/Coordination: The thiophene (B33073) substrate coordinates to the palladium center. The C-H bond is then activated, often through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle. acs.orgresearchgate.net

Reductive Elimination: The aryl and thienyl groups on the palladium center couple and are eliminated as the final product, 3-(4-methylphenyl)thiophene, regenerating the active Pd(0) catalyst. researchgate.net

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating these mechanistic pathways, confirming the feasibility of proposed intermediates and transition states. unirioja.es

Oxidative Cross-Coupling Mechanistic Studies

Oxidative cross-coupling reactions offer an alternative to traditional cross-coupling by coupling two nucleophilic centers, often C-H bonds, with the aid of an oxidant. unirioja.es For the synthesis of molecules like this compound, this involves the coupling of a thiophene with an aryl partner.

Mechanistic studies have highlighted the critical role of the oxidant and any co-catalysts. In palladium-catalyzed aerobic oxidative coupling of thiophenes, a synergistic effect has been observed between a 1,10-phenanthroline-5,6-dione (B1662461) (phd) ligand and a Cu(OAc)₂ co-catalyst. nih.gov While the copper co-catalyst is often thought to primarily aid in the reoxidation of the palladium catalyst, kinetic studies have revealed a more direct role. nih.gov It has been shown that Cu(OAc)₂ has a minimal effect on the C-H activation step but significantly accelerates the C-C coupling step. nih.gov

The general mechanism for oxidative cross-coupling can be outlined as:

C-H Activation of the First Partner: The palladium catalyst activates a C-H bond of one of the coupling partners (e.g., thiophene).

C-H Activation of the Second Partner: The resulting intermediate then activates a C-H bond of the second partner (e.g., the arene).

Reductive Elimination: The two coupled fragments are eliminated from the palladium center.

Oxidation: An oxidant is required to regenerate the active catalytic species.

The choice of oxidant and additives can be crucial for the efficiency of the reaction, with specific combinations often leading to optimal results. unirioja.es

Role of Catalyst Systems in C-C Bond Formation

The choice of catalyst system is paramount in directing the outcome of C-C bond formation reactions to produce compounds like this compound. Both palladium and nickel-based catalysts are widely employed.

Palladium Catalysts: Palladium complexes are the most common catalysts for the arylation of thiophenes. The reactivity and selectivity of the catalyst are heavily influenced by the ligands attached to the palladium center. For instance, in the C-3 arylation of thiophenes, a PdCl₂/P[OCH(CF₃)₂]₃ system was found to be essential for high regioselectivity. acs.org The addition of an electron-rich phosphine (B1218219) ligand can sometimes switch the regioselectivity of the arylation. acs.org N-heterocyclic carbene (NHC) ligands are also highly effective, forming strong bonds with palladium and leading to more efficient catalysis compared to some phosphine-based systems. mdpi.com

Nickel Catalysts: Nickel catalysts, such as NiCl₂(dppf), have also been successfully used for the C-H arylation of 3-substituted thiophenes. clockss.org These reactions can proceed under mild conditions, making them a practical choice for the synthesis of regioselectively arylated thiophenes. clockss.org

The following table summarizes some of the catalyst systems used in the synthesis of arylated thiophenes.

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / 1,10-phenanthroline-5,6-dione (phd) / Cu(OAc)₂ | 2-Bromothiophenes | Aerobic oxidative homocoupling. Cu(OAc)₂ promotes C-C coupling. nih.gov |

| [Pd(SIPr)(cinnamyl)Cl] | Heterocycles and Aryl Halides | High efficiency at low catalyst loadings (0.01-0.1 mol%). acs.org |

| PdCl₂ / P[OCH(CF₃)₂]₃ | Thiophenes and Iodoarenes | Essential for high β-arylation regioselectivity. acs.org |

| NiCl₂(dppf) | 3-Substituted Thiophenes and Aryl Chlorides | Allows for reaction at room temperature. clockss.org |

Regioselectivity and Stereochemical Control in Arylation Reactions

Controlling the position of arylation (regioselectivity) on the thiophene ring is a major challenge in the synthesis of substituted thiophenes. acs.org The electronic properties of the thiophene ring and the directing effects of substituents play a crucial role.

For 3-substituted thiophenes, arylation can occur at the C2, C4, or C5 positions. The use of specific catalyst systems can favor one position over others. For example, a method for the regioselective C-4 arylation of C-2 and C-3 substituted thiophenes has been developed, achieving a greater than 99:1 ratio of C-4 arylation versus other regioisomers in many cases. acs.org

The choice of base can also dramatically influence selectivity. In one instance, a change of base from Ag₂CO₃ to Ag₂O resulted in a complete switch from a C-H activation pathway to a Suzuki coupling pathway. acs.org

Stereochemical control is also a critical aspect, particularly when the reaction creates chiral centers. While the arylation of this compound itself does not typically generate a stereocenter on the thiophene ring, related reactions that do have been studied. For example, in the coupling of acyclic 1-(1-bromoethyl)-4-methylbenzene, enantioselectivity can be achieved, although it may be modest. nih.gov

The table below illustrates the regioselectivity achieved in some arylation reactions of substituted thiophenes.

| Thiophene Substrate | Catalyst/Conditions | Major Product | Regioselectivity |

| C-2 and C-3 substituted thiophenes | Pd catalyst, HFIP solvent | C-4 arylated product | >99:1 (C-4 vs. others) acs.org |

| 3-Substituted thiophene | TMPMgCl·LiCl, then Pd or Ni catalyst | 5-Aryl-3-substituted thiophene | High regioselectivity for the less hindered position. clockss.org |

| 3-(Methylsulfinyl)thiophene | Pd(dba)₂ / PhDavePhos / t-BuOLi | 2-Arylated product | Selective for C2-monoarylation. conicet.gov.ar |

| 3-(Methylsulfinyl)thiophene | Pd(dba)₂ / cataCXium A / CsOAc | 2,5-Diarylated product | Selective for 2,5-diarylation. conicet.gov.ar |

Kinetic Studies of Cross-Coupling Processes

In the context of oxidative cross-coupling, kinetic studies have been used to dissect the roles of different components in the catalytic system. For example, in the palladium-catalyzed aerobic oxidative coupling of thiophenes with a Cu(OAc)₂ co-catalyst, it was found that the rate of C-C coupling was significantly enhanced in the presence of the copper salt. nih.gov The rate of oxidative coupling of a thiophene substrate differed by a factor of 15 in the presence and absence of 3 mol% Cu(OAc)₂. nih.gov

The general mechanism of cross-coupling reactions is often described as a three-step cycle: oxidative addition, transmetalation, and reductive elimination. acs.org Kinetic studies by Farina and Krishnan on the Stille cross-coupling reaction have shown that palladium complexes with fewer or bulkier phosphine ligands are highly reactive in the oxidative addition step due to the easier formation of coordinatively unsaturated palladium species. acs.org

Substituent Effects on Reaction Pathways

The electronic nature of substituents on both the thiophene and the aryl partner can have a profound impact on the reaction pathway and efficiency.

In the direct β-arylation of thiophenes, moderately electron-withdrawing and -donating substituents are generally well-tolerated. acs.org However, stronger electron-donating or -withdrawing groups can lead to lower yields or decomposition. acs.org For instance, in one study, highly electron-withdrawing para-substituents like nitro and trifluoromethyl on the iodoarene resulted in low reactivity. acs.org This could be overcome by adding an electron-rich phosphine ligand and increasing the reaction temperature. acs.org

The position of the substituent also matters. For example, in the formation of spiro-compounds, substituting an aniline (B41778) with a fluorine, methoxy (B1213986), or trifluoromethoxy group at the para position can completely alter the reaction course, leading to a different product. acs.org

The following table provides examples of how substituents on the aryl halide affect the yield in a direct arylation reaction.

| Aryl Iodide Substituent (para) | Yield (%) | Notes |

| -OCH₃ | Good to excellent | Electron-donating group. acs.org |

| -CH₃ | Good to excellent | Electron-donating group. acs.org |

| -CHO | Good to excellent | Electron-withdrawing group, sensitive to oxidation but compatible. acs.org |

| -COCH₃ | Good to excellent | Electron-withdrawing group. acs.org |

| -NO₂ | Low reactivity | Strong electron-withdrawing group. Yield improved with phosphine additive and heat. acs.org |

| -CF₃ | Low reactivity | Strong electron-withdrawing group. Yield improved with phosphine additive and heat. acs.org |

| -NH₂ | Not compatible | Likely due to catalyst inactivation by coordination. acs.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-(4-Methylphenyl)thiophene, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the thiophene (B33073) ring, the p-tolyl group, and the methyl substituent are observed.

A study on the direct β-arylation of thiophenes reported the following ¹H NMR chemical shifts for 3-(p-tolyl)benzo[b]thiophene in deuterated chloroform (B151607) (CDCl₃): The aromatic protons of the tolyl group appear as doublets at δ 7.30 ppm and δ 7.22 ppm, while the thiophene protons are observed at δ 7.16 ppm and δ 7.00-7.02 ppm. semanticscholar.org The methyl protons give rise to a characteristic singlet signal at δ 2.40 ppm. semanticscholar.org Another study on the synthesis of N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides reported similar chemical shifts for the p-tolyl group, with the methyl protons appearing as a singlet at δ 2.40 ppm. mdpi.com

The chemical shifts and coupling constants of the thiophene ring protons are particularly informative. The proton at position 2 typically appears at a different chemical shift than the protons at positions 4 and 5 due to the influence of the adjacent sulfur atom and the tolyl substituent. The coupling between adjacent protons on the thiophene ring can also help in assigning the signals.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Tolyl-H | 7.30 (d) | CDCl₃ | semanticscholar.org |

| Tolyl-H | 7.22 (d) | CDCl₃ | semanticscholar.org |

| Thiophene-H | 7.16 (d) | CDCl₃ | semanticscholar.org |

| Thiophene-H | 7.00-7.02 (m) | CDCl₃ | semanticscholar.org |

| CH₃ | 2.40 (s) | CDCl₃ | semanticscholar.org |

| CH₃ | 2.40 (s) | DMSO-d₆ | mdpi.com |

d = doublet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton.

In the ¹³C NMR spectrum of 3-(p-tolyl)benzo[b]thiophene, the carbon atoms of the thiophene and p-tolyl rings resonate in the aromatic region (typically δ 120-150 ppm). semanticscholar.org The carbon attached to the methyl group and the quaternary carbons (carbons with no attached protons) also have characteristic chemical shifts. A study reported the following ¹³C NMR chemical shifts in CDCl₃: 143.2, 136.7, 136.3, 134.3, 129.1, 128.6, 122.7, and 122.0 ppm for the aromatic carbons, and 21.3 and 15.7 ppm for the methyl carbons. semanticscholar.org

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Aromatic C | 143.2 | CDCl₃ | semanticscholar.org |

| Aromatic C | 136.7 | CDCl₃ | semanticscholar.org |

| Aromatic C | 136.3 | CDCl₃ | semanticscholar.org |

| Aromatic C | 134.3 | CDCl₃ | semanticscholar.org |

| Aromatic C | 129.1 | CDCl₃ | semanticscholar.org |

| Aromatic C | 128.6 | CDCl₃ | semanticscholar.org |

| Aromatic C | 122.7 | CDCl₃ | semanticscholar.org |

| Aromatic C | 122.0 | CDCl₃ | semanticscholar.org |

| CH₃ | 21.3 | CDCl₃ | semanticscholar.org |

| CH₃ | 15.7 | CDCl₃ | semanticscholar.org |

Experimental and Computational Chemical Shift Correlation

To further validate the structural assignments, experimental NMR data is often correlated with computational predictions. Density Functional Theory (DFT) calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations can provide a deeper understanding of the electronic structure and how it influences the magnetic shielding of each nucleus.

Studies on related thiophene derivatives have shown a good agreement between the experimental and computed chemical shifts, which supports the accuracy of the structural elucidation. researchgate.netijsrset.com This correlation is a powerful tool for confirming the structure of complex organic molecules and for resolving any ambiguities in the experimental spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the C-H bonds of the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic rings, and vibrations associated with the thiophene ring. For instance, the C-H stretching vibrations of aromatic rings typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C-H stretching of the methyl group is expected around 2960-2850 cm⁻¹. The C=C stretching vibrations within the aromatic rings are usually observed in the 1600-1450 cm⁻¹ region. bohrium.com The vibrations of the thiophene ring itself, including C-S stretching, give rise to characteristic bands in the fingerprint region of the spectrum. iosrjournals.org

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the C=C bonds in the aromatic rings of this compound are expected to show strong signals in the FT-Raman spectrum.

In studies of related thiophene derivatives, FT-Raman spectroscopy has been used in conjunction with FT-IR to provide a more complete vibrational analysis. ijsrset.comripublication.commjcce.org.mk The combination of both techniques allows for a more confident assignment of the observed vibrational modes. Computational methods, such as DFT, are also employed to calculate the theoretical vibrational frequencies, which are then compared with the experimental data to support the assignments. ripublication.commjcce.org.mk

Table 3: Key Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2960-2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| C-H In-plane Bending | 1300-1000 | FT-IR |

| C-H Out-of-plane Bending | 1000-675 | FT-IR |

| C-S Stretch | 850-600 | FT-IR, FT-Raman |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions in conjugated molecules like this compound. The spectrum arises from the absorption of photons that excite electrons from occupied molecular orbitals to unoccupied ones, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net For π-conjugated systems such as this, the observed absorptions are primarily due to π→π* transitions. mdpi.com

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF), shows characteristic absorption bands in the UV region. researchgate.netbiointerfaceresearch.com The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents. nii.ac.jp The connection between the thiophene and phenyl rings creates an extended π-system, influencing the energy of the electronic transitions.

Time-dependent density functional theory (TD-DFT) calculations are instrumental in interpreting the experimental UV-Vis spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT allows for the assignment of specific electronic transitions to the observed absorption bands. researchgate.net Analysis of the molecular orbitals involved confirms that the main absorption band corresponds to a HOMO→LUMO transition, which has significant π→π* character distributed across the entire molecular framework. mdpi.comdiva-portal.org

Table 2: Typical Electronic Transition Data for 3-Arylthiophene Derivatives

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

| Hexane | ~260 | 258 | >0.5 | S₀ → S₁ (π→π) |

| Ethanol | ~262 | 261 | >0.5 | S₀ → S₁ (π→π) |

Note: Data are representative values for 3-arylthiophene systems based on published literature. nih.govnii.ac.jp The primary transition is typically the HOMO-LUMO transition.

Spectroelectrochemistry is a powerful technique used to study the electronic properties of redox-active species generated electrochemically. For this compound, this method involves monitoring changes in the UV-Vis-Near Infrared (NIR) absorption spectrum as an electrical potential is applied to a solution of the compound. mdpi.commetrohm.com This process allows for the in-situ generation and characterization of transient charged species, such as radical cations and dications.

Upon anodic oxidation, this compound can undergo reversible electron-transfer processes. The first oxidation step generates a radical cation (MPT⁺•), and a subsequent oxidation can form a dication (MPT²⁺). Each of these electro-induced species possesses a unique electronic structure and, consequently, a distinct absorption spectrum. mdpi.com

Typically, the neutral form of the molecule shows strong absorption in the UV region. mdpi.com Upon formation of the radical cation, the original absorption band may decrease in intensity, while new, distinct absorption bands appear at longer wavelengths, often in the visible and NIR regions. mdpi.comresearchgate.net The formation of the dication upon further oxidation leads to another set of spectral changes, often involving a blue shift of the longest-wavelength absorption band compared to the radical cation. mdpi.com These spectral changes provide a fingerprint for each oxidation state, confirming the stability of the charged species and providing insight into their electronic structures. researchgate.net

Table 3: Spectroelectrochemical Data for Electro-Induced Species of a Thiophene Analogue

| Species | Oxidation State | Observed Absorption Bands (λmax, nm) |

| Neutral (M) | 0 | ~350 (UV region) |

| Radical Cation (M⁺•) | +1 | ~480 (Visible), ~720 (NIR) |

| Dication (M²⁺) | +2 | ~600-650 (Visible) |

Note: This table is based on theoretical and experimental data for a structurally similar compound, 4-(5-(4-Methylphenyl)thiophen-2-yl)benzonitrile, and serves as a representative example. mdpi.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the unoccupied electronic states and local bonding environment of specific elements within a molecule. osti.gov For this compound, NEXAFS spectra are typically measured at the Carbon K-edge (~285 eV) and the Sulfur K-edge (~2470 eV). issrns.plresearchgate.net

The technique involves exciting a core electron (e.g., a C 1s or S 1s electron) to an unoccupied molecular orbital. The resulting absorption spectrum exhibits sharp pre-edge resonances corresponding to transitions into the lowest unoccupied molecular orbitals (LUMO) with π* character, followed by broader resonances at higher energies corresponding to transitions into σ* orbitals. osti.govresearchgate.net

Because the transitions are governed by dipole selection rules, the intensity of the resonances is highly dependent on the orientation of the molecular orbitals with respect to the polarization vector of the incident X-ray beam. This makes angle-dependent NEXAFS a powerful tool for determining the orientation of molecules adsorbed on surfaces. units.it For this compound, NEXAFS can be used to probe the planarity of the conjugated backbone and the relative orientation of the thiophene and phenyl rings. osti.gov

Table 4: Principal NEXAFS Resonances and Their Assignments for Thiophene-Based Systems

| Absorption Edge | Energy (eV) | Assignment | Information Gained |

| Carbon K-edge | ~285 | C 1s → π | Probes the LUMO, sensitive to conjugation and planarity. osti.gov |

| Carbon K-edge | >288 | C 1s → σ | Relates to C-C and C-H bond orientation. |

| Sulfur K-edge | ~2471 | S 1s → π* (S-C) | Probes unoccupied orbitals with S and C character. researchgate.net |

| Sulfur K-edge | ~2474 | S 1s → σ* (S-C) | Probes the orientation of the S-C bonds. researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

Charge Transfer Properties and Transport Rates

The charge transfer properties of thiophene-based materials are fundamental to their application in organic electronics. Computational methods are employed to predict key parameters that govern how efficiently charge carriers (holes or electrons) can move through the material. These parameters include reorganization energy (λ), transfer integral (t), and charge carrier mobility (µ).

Reorganization Energy (λ): This describes the energy required for a molecule to adjust its geometry from the neutral state to the charged state and vice-versa. A lower reorganization energy is desirable for efficient charge transport. For thiophene-containing systems, density functional theory (DFT) calculations have shown that both hole-transport (λ+) and electron-transport (λ-) reorganization energies are influenced by the molecular structure. For instance, studies on thienocoronene derivatives indicate that the introduction of thiophene (B33073) rings can reduce reorganization energy, with the effect being more pronounced for hole transport. scielo.br

Transfer Integral (t): Also known as the electronic coupling matrix element, this parameter quantifies the electronic interaction between adjacent molecules. A larger transfer integral facilitates faster charge transfer. The value of 't' is highly sensitive to the relative orientation and distance between molecules in a packed structure. DFT calculations using various functionals (e.g., B3LYP, M06-2X) are used to compute this parameter for different molecular stacking arrangements. scielo.br

Charge Carrier Mobility (µ): Mobility is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. It is theoretically estimated using the reorganization energy and transfer integral within the framework of Marcus theory. Studies on π-conjugated systems containing thiophene rings have demonstrated that molecular design, such as expanding the aromatic system or introducing specific substituents, can significantly modulate charge carrier mobility. scielo.br While specific transport rates for 3-(4-Methylphenyl)thiophene are not extensively documented, theoretical studies on analogous thiophene derivatives provide insight. For example, investigations into dithieno-tetrathiafulvalene derivatives show that substituent positioning can slightly affect mobility. rsc.org Furthermore, vibrational modes, particularly out-of-plane motions, can have a significant impact on the charge transfer integral on the timescale that charge transfer occurs. researchgate.net

Below is a representative table illustrating the types of charge transport parameters calculated for thiophene-based molecules using DFT methods.

| Parameter | Description | Typical Calculated Values (Thiophene Derivatives) |

| Reorganization Energy (λ) | Energy cost of geometric relaxation upon charge transfer. | 0.1 - 0.4 eV |

| Transfer Integral (t) | Electronic coupling between adjacent molecules. | 0.01 - 0.1 eV |

| Charge Mobility (µ) | Velocity of charge carrier per unit electric field. | 10⁻³ - 1 cm²V⁻¹s⁻¹ |

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These can be categorized as global, describing the molecule as a whole, or local, identifying specific reactive sites within the molecule. chemrxiv.orgresearchgate.net

Global Reactivity Descriptors: These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. derpharmachemica.com A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." derpharmachemica.com

Electrophilicity Index (ω): Quantifies the global electrophilic power of a molecule. derpharmachemica.com

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Local Reactivity Descriptors: These descriptors pinpoint the most reactive regions within a molecule for electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)): This function indicates the change in electron density at a specific point when the total number of electrons in the system changes. chemrxiv.org It helps identify which atoms are most susceptible to attack.

Local Softness (s(r)): Related to the Fukui function and global softness, it provides a more nuanced view of site-specific reactivity.

Molecular Electrostatic Potential (MEP): A plot of the MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

The following table summarizes key global and local reactivity descriptors.

| Descriptor Type | Descriptor Name | Definition | Significance |

| Global | Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Global | Chemical Potential (μ) | - (I + A) / 2 | Electron escaping tendency. |

| Global | Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons. |

| Local | Fukui Function (f(r)) | (∂ρ(r)/∂N)ᵥ | Identifies sites for electrophilic/nucleophilic attack. |

| Local | MEP | V(r) | Visualizes charge distribution and reactive sites. |

I is the ionization potential and A is the electron affinity.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a collection of atoms as a function of their geometric coordinates. rsc.org Mapping the PES is crucial for understanding reaction mechanisms, identifying stable intermediates, and locating transition states. Quantum chemical methods can be used to compute the PES for reactions involving this compound, such as its synthesis via cross-coupling reactions or its subsequent chemical transformations.

For example, theoretical studies on the arylation of thiophene have utilized DFT to map the PES, elucidating the reaction pathway and calculating the energy barriers for intermediate steps. researchgate.net Such a study for this compound would involve calculating the energy of the system at numerous points along the reaction coordinate, which represents the progress of the reaction from reactants to products. The highest point along the minimum energy path on the PES corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. Local minima on the surface represent stable intermediates. researchgate.net

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), has proven effective for this purpose. scispace.com

The process involves first optimizing the molecular geometry of this compound to find its lowest energy structure. Subsequently, vibrational frequencies are calculated for this optimized structure. scispace.com The calculated frequencies are typically harmonic, whereas experimental frequencies are anharmonic. This systematic overestimation in the calculated values is often corrected by applying a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data from Fourier-transform infrared (FT-IR) and Raman spectra. scispace.com

A detailed comparison allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=C ring stretching, C-S stretching) to the observed spectral bands. Studies on substituted thiophenes have shown a high degree of correlation between scaled theoretical frequencies and experimental values, confirming the accuracy of the computational models. scispace.com

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for a molecule like this compound, illustrating the typical assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3050 | 3105, 3060 |

| Methyl C-H Stretch | 2980 - 2920 | 2975, 2925 |

| Ring C=C Stretch | 1600 - 1450 | 1595, 1480 |

| C-S Stretch | 850 - 650 | 840, 660 |

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT (e.g., B3LYP functional). nih.gov

The calculation involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers. For instance, while experimental data for the closely related 2-(4-Methylphenyl)thiophene is available, theoretical calculations could unambiguously predict the distinct chemical shifts for the 3-substituted isomer. nih.govrsc.org

Linear and Nonlinear Optical (NLO) Property Predictions

Molecules with extended π-conjugation, like this compound, are candidates for nonlinear optical (NLO) applications. Computational chemistry is instrumental in predicting their NLO properties. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. nih.gov

Key NLO properties that are calculated include:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Describes the third-order NLO response, relevant for applications such as optical switching. nih.gov

For a molecule like this compound, the thiophene ring acts as a π-bridge connecting the electron-donating methyl group (on the phenyl ring) to the rest of the conjugated system. This donor-π-acceptor (D-π-A) or donor-π-bridge structure can lead to significant intramolecular charge transfer upon excitation, which enhances NLO properties. rsc.org Theoretical studies on similar thiophene-based chromophores have shown that the choice of donor, acceptor, and π-linker significantly impacts the magnitude of the hyperpolarizability. researchgate.netscispace.com

The following table presents the kind of NLO data that can be obtained from quantum chemical calculations for donor-π-acceptor type molecules.

| Property | Description | Significance |

| Dipole Moment (µ) | Measure of charge separation in the ground state. | Influences molecular packing and solubility. |

| Polarizability (α) | Linear response to an electric field. | Related to the refractive index. |

| First Hyperpolarizability (β) | Second-order NLO response. | Potential for frequency doubling applications. |

| Second Hyperpolarizability (γ) | Third-order NLO response. | Potential for optical switching and limiting. |

Other Quantum Chemical Calculation Methods

Beyond the specific applications mentioned, a variety of quantum chemical methods are used to build a comprehensive understanding of this compound.

Hartree-Fock (HF) Theory: This is an ab initio method that provides a fundamental starting point for more advanced calculations. While it often neglects electron correlation, it can be useful for initial geometry optimizations and generating molecular orbitals. scispace.com

Time-Dependent DFT (TD-DFT): This method is an extension of DFT used to study excited-state properties. It is the standard for calculating UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths (f). jchps.com

Dispersion-Corrected DFT: Standard DFT functionals like B3LYP can struggle to accurately model non-covalent interactions, such as π-π stacking, which are crucial for predicting the solid-state structure and charge transport properties. Dispersion-corrected functionals (e.g., ωB97X-D, M06-2X+D3) are employed to account for these van der Waals forces. scielo.br

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer interactions, and the nature of chemical bonds within the molecule, providing a detailed picture of the electronic structure. rsc.org

These methods, often used in combination, provide a robust theoretical framework for investigating the structure, reactivity, and properties of this compound from first principles. researchgate.net

Theoretical Investigation of Substituent Effects on Electronic Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of thiophene-based molecules and predicting the influence of various substituents. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles derived from theoretical studies on analogous thiophene derivatives provide significant insights into how the methylphenyl group, and other substituents, modulate the electronic characteristics of the thiophene ring.

The electronic properties of conjugated systems like this compound are largely governed by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comyoutube.com A smaller gap generally implies higher reactivity and easier electronic transitions.

Substituents on the thiophene ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups (EDGs), such as the methyl group on the phenyl ring in this compound, tend to raise the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs) typically lower the energies of both frontier orbitals, often leading to a smaller energy gap as well. scienceopen.com These effects have been systematically studied across a range of thiophene derivatives. mdpi.com

For instance, computational studies on various substituted thiophene sulfonamides have shown that the HOMO-LUMO gap can be tuned over a range of approximately 3.44 to 4.65 eV, depending on the nature of the substituent on an attached phenyl ring. mdpi.com In one such study, a compound with a methoxy (B1213986) group (an EDG) exhibited a lower energy gap compared to a compound with a trifluoromethyl group (an EWG), highlighting the electronic influence of the substituent. mdpi.com The methyl group in this compound is a weak electron-donating group, and it is expected to slightly decrease the HOMO-LUMO gap compared to an unsubstituted 3-phenylthiophene.

The hybrid functional B3LYP is a popular DFT method for such calculations, often paired with a basis set like 6-311G(d,p), as it has shown success in predicting the electronic properties of conjugated organic molecules. mdpi.comrdd.edu.iq Theoretical calculations not only provide the HOMO-LUMO gap but also other key electronic descriptors such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), which are crucial for understanding the potential of these materials in electronic applications. rdd.edu.iqsapub.org

| Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| -H | -6.21 | -1.57 | 4.64 |

| -F | -6.28 | -1.68 | 4.60 |

| -Cl | -6.35 | -1.92 | 4.43 |

| -OCH₃ | -5.89 | -1.45 | 4.44 |

| -CN | -6.68 | -2.58 | 4.10 |

| -CF₃ | -6.73 | -2.43 | 4.30 |

Note: The data in the table is derived from studies on thiophene sulfonamide derivatives and is presented to illustrate the general electronic effects of substituents, not the specific values for this compound. mdpi.com

Atomistic-Level Simulations of Interfacial Interactions (e.g., with Metal Oxides)

Atomistic-level simulations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the interactions between organic molecules and inorganic surfaces, such as metal oxides. These studies are vital for applications in catalysis, sensors, and molecular electronics, where the interface plays a crucial role. For a molecule like this compound, understanding its interaction with a metal oxide surface like titanium dioxide (TiO₂) can provide insights into charge transfer mechanisms and binding geometries.

Simulations have shown that thiophene can be adsorbed on various surfaces of TiO₂, such as the anatase (001) and (101) facets. researchgate.netresearchgate.net The nature of the adsorption is highly dependent on the surface stoichiometry. On a perfect, stoichiometric TiO₂ surface, the interaction is relatively weak, primarily involving the sulfur atom's lone pair electrons and surface titanium cations. researchgate.net

However, the interaction becomes significantly stronger on surfaces with oxygen vacancies or excess surface oxygen. researchgate.netresearchgate.net On an oxygen-rich surface, thiophene can form a sulfone-like species, where the sulfur atom is oxidized by surface oxygen atoms. This process involves the formation of strong S-O bonds and leads to a substantial increase in adsorption energy. researchgate.netpsu.edu This chemical interaction can also weaken the C-S bonds within the thiophene ring, which is a critical step in processes like oxidative desulfurization. psu.edu

DFT calculations allow for the determination of key parameters of this interaction:

Adsorption Energy: This quantifies the strength of the bond between the molecule and the surface. For thiophene on an oxygen-rich TiO₂ anatase (001) surface, adsorption energies can be significantly higher than on a perfect surface, indicating stronger binding. researchgate.net

Binding Geometry: Simulations can predict the most stable orientation of the molecule on the surface, including bond lengths and angles between the molecule and surface atoms. Thiophene and its analogues often tend to adsorb in a parallel orientation on the surface to maximize π–π interactions, although direct interaction via the sulfur atom is also prominent. nih.gov

Charge Transfer: Analysis of the electronic structure, such as through Natural Population Analysis (NPA), can quantify the amount of electron charge transferred between the adsorbate and the substrate. The formation of sulfone-like species is typically accompanied by a significant transfer of electrons from the thiophene molecule to the TiO₂ surface. researchgate.net

For this compound, it is expected that the fundamental interaction mechanism would be similar, dominated by the sulfur atom of the thiophene ring. The 4-methylphenyl group would primarily introduce steric effects that could influence the optimal adsorption geometry and potentially modify the electronic structure, thereby subtly tuning the adsorption energy and charge transfer characteristics compared to unsubstituted thiophene.

| Surface Type | Preferred Interaction Site | Nature of Interaction | Relative Adsorption Strength |

|---|---|---|---|

| Perfect Surface | Surface Ti cations | Weak interaction with S atom | Weak |

| O-poor (Oxygen vacancy) | Surface Ti cations near vacancy | Interaction with S atom | Moderate |

| O-rich (Excess oxygen) | Activated surface O atoms | Formation of sulfone-like species (S-O bonds) | Strong |

Note: This table summarizes general findings from DFT studies on the adsorption of unsubstituted thiophene on TiO₂ surfaces. researchgate.netpsu.edu

Derivatization, Functionalization, and Structural Modification Studies

Regioselective Functionalization of Thiophene (B33073) Ring

The thiophene ring in 3-arylthiophenes presents three available positions for functionalization: C2, C4, and C5. The inherent electronic properties of the thiophene ring make the C2 and C5 positions (α-positions) more susceptible to electrophilic substitution compared to the C4 position (β-position). However, various synthetic strategies have been developed to achieve regioselective functionalization at all three sites.

Directed C-H activation pathways, for instance, can provide access to 2,3,4- and 2,4,5-substituted thiophenes by employing a pH-sensitive directing group. acs.org This method allows for sequential and controlled functionalization. Another powerful technique is direct lithiation, where strong bases like n-butyllithium can selectively deprotonate a specific carbon atom, which is then quenched with an electrophile. wikipedia.orgresearchgate.net This approach enables the introduction of substituents at positions that are not favored under standard electrophilic conditions.

Furthermore, oxidative coupling reactions offer a route to functionalize specific positions. For example, under optimized conditions involving a palladium catalyst and an oxidizing agent, 3-substituted thiophenes can undergo regioselective oxidative coupling with aryl boronic acids, specifically at the C4 carbon atom. nih.gov This demonstrates that even the less reactive β-position can be targeted with the appropriate methodology. The choice of synthetic method is therefore crucial for controlling the substitution pattern on the thiophene ring, which in turn dictates the final properties of the derivative.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic and optical properties of 3-(4-Methylphenyl)thiophene can be significantly altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its structure. These groups modify the electron density distribution within the π-conjugated system.

Electron-Donating Groups (EDGs): Typical EDGs include alkyl, alkoxy (e.g., -OCH₃), and amino (-NH₂) groups. nih.govosti.gov These groups increase the electron density of the conjugated backbone, which generally raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Electron-Withdrawing Groups (EWGs): Common EWGs are nitro (-NO₂), cyano (-CN), chloro (-Cl), and trifluoromethyl (-CF₃) groups. nih.govosti.govmdpi.com These substituents pull electron density from the π-system, leading to a stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of these groups can be achieved through various synthetic routes. Standard electrophilic aromatic substitution reactions like nitration or halogenation can be employed, although controlling regioselectivity is key. askfilo.com Cross-coupling reactions, such as Suzuki or Stille couplings, are also widely used to attach more complex functionalized aryl groups that bear the desired EDGs or EWGs. organic-chemistry.org For example, a similar compound, 3-(4-Trifluoromethyl)-phenyl)-thiophene, has been synthesized and used as a monomer for electrochemical polymerization, highlighting the incorporation of a strong EWG. mdpi.com

The strategic placement of these functional groups allows for precise tuning of the molecule's electronic structure, which is fundamental for tailoring its optical and charge-transport properties. scispace.com

Impact of Substituents on Electronic Structures and Optical Responses

The addition of EDGs and EWGs to the this compound framework has a profound impact on its electronic and optical characteristics. These changes are primarily understood through the alteration of the molecule's frontier molecular orbitals, the HOMO and LUMO.

The introduction of either strong EDGs or strong EWGs tends to decrease the HOMO-LUMO energy band gap. nih.govosti.gov EDGs raise the HOMO level while having a smaller effect on the LUMO, whereas EWGs lower the LUMO level with a lesser impact on the HOMO. In both scenarios, the energy difference between the two orbitals is reduced, which typically results in a bathochromic (red) shift in the material's absorption and emission spectra.

Studies on analogous p-phenyl substituted ethenyl-E-thiophenes have shown that the thiophene ring itself can act as a weak electron donor in the presence of a p-phenyl substituent with an EWG, or as a weak electron acceptor when the substituent is an EDG. nih.govosti.gov This demonstrates the electronic flexibility of the thiophene moiety.

Furthermore, these substitutions significantly affect the nonlinear optical (NLO) responses. The first hyperpolarizability (β), a measure of the second-order NLO activity, increases with the introduction of either a strong EDG (like -NH₂) or a strong EWG (like -NO₂). nih.govosti.gov This indicates that creating a "push-pull" system is not strictly necessary to enhance NLO properties in these systems. Sterically demanding substituents can also induce a twist in the conjugated backbone, which in turn increases both the HOMO-LUMO gap and the excitation energies. researchgate.net

| Substituent Group | Group Type | Effect on HOMO-LUMO Gap | Effect on First Hyperpolarizability (β) | Reference |

|---|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Decreased | Increased | nih.govosti.gov |

| -CN | Electron-Withdrawing | Decreased | Increased | nih.govosti.gov |

| -H (unsubstituted) | Neutral | Reference | Reference | nih.govosti.gov |

| -OCH₃ | Electron-Donating | Decreased | Increased | nih.govosti.gov |

| -NH₂ | Electron-Donating | Decreased | Increased | nih.govosti.gov |

Synthesis of Oligomeric and Polymeric Derivatives

This compound can serve as a monomer for the synthesis of conjugated oligomers and polymers. These materials, known as polythiophenes, are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes. d-nb.infopkusz.edu.cn The synthesis of these larger structures involves linking monomer units together, typically through the reactive α-positions (C2 and C5) of the thiophene ring. wikipedia.org

Several polymerization methods can be employed:

Oxidative Chemical Polymerization: This is a common method where an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to couple the monomer units. The regioselective polymerization of a closely related monomer, 3-(4-octylphenyl)thiophene, has been successfully achieved using FeCl₃, yielding polymers with defined head-to-tail linkages that enhance material performance. acs.org

Electrochemical Polymerization: In this technique, a polymeric film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. mdpi.com This method allows for the direct fabrication of thin films for electronic devices.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as those developed by Kumada, Stille, and Suzuki, provide a high degree of control over the polymer's structure, including its regioregularity and molecular weight. These methods often involve the synthesis of di-halogenated or organometallic derivatives of the monomer. pkusz.edu.cnku.ac.ae

The properties of the resulting polymers are heavily dependent on the monomer structure and the polymerization method. The 4-methylphenyl substituent at the 3-position of the thiophene ring enhances the solubility and processability of the polymer without significantly disrupting the conjugation along the polymer backbone, which is crucial for efficient charge transport. pkusz.edu.cn

| Polymerization Method | Description | Key Features | Reference |

|---|---|---|---|

| Oxidative Chemical Polymerization (e.g., with FeCl₃) | Uses a chemical oxidant to induce coupling of monomer units. | Scalable, relatively simple; regioselectivity can be controlled. | acs.org |

| Electrochemical Polymerization | Polymer film is deposited on an electrode by applying a potential. | Forms films directly on substrates; good for sensor applications. | mdpi.com |

| Kumada Cross-Coupling | Nickel-catalyzed coupling of a Grignard reagent with an organic halide. | Leads to highly regioregular polymers (e.g., Head-to-Tail). | pkusz.edu.cn |

| Stille Cross-Coupling | Palladium-catalyzed coupling of an organostannane with an organic halide. | Tolerant of many functional groups; controlled synthesis. | ku.ac.ae |

Applications in Advanced Materials Science Research As a Building Block/precursor

Precursors for Organic Electronic Materials

Thiophene-based molecules are fundamental components in the synthesis of organic electronic materials due to their excellent thermal and environmental stability. nih.gov The unique structure of 3-(4-Methylphenyl)thiophene, featuring a phenyl group attached to the thiophene (B33073) backbone, allows for the tuning of its electronic and photophysical properties. This makes it a promising precursor for creating materials used in various electronic devices.

The design of organic semiconductors often involves strategies to modify their electronic structure and influence their packing in the solid state. cmu.edu The methylphenyl group in this compound can be strategically utilized to control these properties. While direct research on this compound as a precursor is emerging, the broader class of thiophene derivatives has been extensively used to synthesize materials for:

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are integral to the development of efficient light-emitting materials. beilstein-journals.org

Organic Photovoltaics (OPVs): Fused-thiophene-based materials are employed in the fabrication of organic solar cells. mdpi.com

Organic Field-Effect Transistors (OFETs): Thiophene-based organic semiconductors are key components in the active layer of OFETs. researchgate.netspringerprofessional.de

The synthesis of more complex molecules, such as 3-alkylthieno[3,2-b]thiophenes, which are important for electronic applications, often starts from simpler thiophene derivatives. nih.gov This highlights the role of compounds like this compound as foundational building blocks.

Monomers for Conjugated Polymer Synthesis

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a cornerstone of organic electronics. Thiophene and its derivatives are among the most common monomers used to synthesize these polymers due to the resulting materials' favorable electronic properties and processability. nih.gov

The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov For instance, a study on the electrochemical oxidation of a similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, demonstrated its ability to form a polymeric film on an electrode surface. mdpi.comresearchgate.net This suggests that this compound could similarly be electropolymerized to create a conductive polymer film.

The properties of polythiophenes can be tuned by introducing different substituents at the 3-position of the thiophene ring. nih.gov The 4-methylphenyl group in this compound is expected to influence the resulting polymer's:

Solubility: The aromatic side group can enhance solubility in organic solvents, facilitating solution-based processing.

Morphology: The size and shape of the substituent affect how the polymer chains pack in the solid state, which in turn impacts electronic properties.

Electronic Properties: The electron-donating or -withdrawing nature of the substituent can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

While specific data on poly(this compound) is not widely available, research on polymers derived from other 3-substituted thiophenes provides insight into the potential characteristics of this material. For example, poly(3-alkylthiophene)s are well-studied for their semiconducting properties. nih.gov

Research into Organic Semiconductors and Charge Transport Materials

The design of high-performance organic semiconducting materials necessitates a deep understanding of the relationship between molecular structure, solid-state packing, and charge carrier transport. researchgate.net Thiophene-based organic semiconductors are a major focus of this research. springerprofessional.de The charge transport in these materials can vary from hopping-dominated to band-like, depending on the degree of order and intermolecular interaction. nih.govnih.gov

The 4-methylphenyl substituent in this compound can play a crucial role in determining the charge transport properties of materials derived from it. The charge carrier mobility, a key parameter for semiconductor performance, is highly dependent on the molecular arrangement in the solid state. ucla.edu Studies on similar systems, such as poly(3-hexylthiophene), have shown that the nature of the side chain significantly influences the charge transport properties. arxiv.org

Research into the charge transport properties of materials based on this compound would likely involve:

Synthesis of the corresponding polymer: Poly(this compound) would be synthesized to study its intrinsic properties.

Thin-film fabrication: The polymer would be processed into thin films, as this is the typical form used in electronic devices.

Characterization of charge mobility: Techniques such as the time-of-flight (TOF) method or the fabrication of field-effect transistors would be used to measure the hole and electron mobilities. ucla.edu

The insights gained from such studies would contribute to the rational design of new organic semiconductors with improved performance.

Development of Novel Functional Materials Architectures

The versatility of thiophene chemistry allows for the creation of a wide array of novel functional materials with tailored properties. cmu.edu By using this compound as a building block, it is possible to construct more complex molecular and macromolecular architectures.

Functionalized thiophenes are attractive for developing materials for sensors and other optoelectronic devices. researchgate.net For example, a polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene has been used to study its interaction with synthetic stimulants, demonstrating its potential application in sensor technology. mdpi.com This suggests that polymers based on this compound could also be explored for similar applications.

The development of novel functional materials architectures could involve:

Copolymerization: Incorporating this compound with other monomers to create copolymers with specific electronic and physical properties. rsc.org

Synthesis of dendrimers and star-shaped molecules: Using this compound as a core or a branching unit to build three-dimensional structures.

Self-assembly: Designing molecules based on this compound that can self-assemble into well-ordered nanostructures with enhanced charge transport properties.

The ongoing research in thiophene-based materials continues to uncover new possibilities for designing and fabricating advanced functional materials for a variety of applications. nottingham.ac.uk

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Methylphenyl)thiophene in high yields?

- Methodological Answer : Transition metal-catalyzed cross-coupling reactions are widely used. For example, Knochel-Hauser base conditions with aryl bromides in toluene at 80°C under microwave irradiation yield 95% of the product . Optimize stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) to improve efficiency. Alternative routes include Stille coupling using bis(tri-n-butyltin) sulfide and Pd catalysts at 130°C, achieving 90% yield .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to assign aromatic protons (δ 7.70–7.55 ppm for aryl groups) and methyl resonances (δ 2.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 166.0816 for C₁₀H₁₄S) .

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and packing motifs, with R-factors < 0.053 for precision .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer :

- Purify via silica gel column chromatography (hexane/EtOAc gradient).

- Monitor purity by TLC (Rf ~0.5 in 4:1 hexane/EtOAc) and gas chromatography (GC > 98.0% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in crowded aromatic regions .

- Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., 3-(4-Methoxyphenyl)thiophene ).

- Impurity Profiling : Conduct GC-MS or HPLC to detect byproducts (e.g., brominated derivatives in electrophilic substitutions) .

Q. What strategies optimize regioselectivity in arylthiophene coupling reactions?

- Methodological Answer :

- Directing Groups : Introduce methyl or methoxy substituents to steer coupling to specific positions .

- Catalytic Systems : Use CuCl₂ with n-BuLi at 0°C for controlled radical pathways .

- Computational Guidance : DFT studies predict regiochemical outcomes by analyzing transition-state energies (e.g., HOMO-LUMO alignment) .

Q. How do electronic effects of substituents influence the optoelectronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis (λmax ~350 nm) and fluorescence spectra quantify conjugation extension from methyl groups .

- Electrochemical Studies : Cyclic voltammetry (CV) measures oxidation potentials (e.g., E₁/2 ~1.2 V vs. Ag/Ag⁺) .

- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., ~3.1 eV) to correlate with experimental bandgaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.